molecular formula C17H25N3O4 B3125344 tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 323578-34-3

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3125344
CAS No.: 323578-34-3
M. Wt: 335.4 g/mol
InChI Key: DVMHCFBGNOEPLX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate: is an organic compound with the molecular formula C17H25N3O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, along with a nitrobenzyl group. This compound is utilized in various scientific research applications due to its unique structural features and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the nitrobenzyl group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the piperidine derivative.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis of intermediates: Large quantities of piperidine derivatives and nitrobenzyl halides are synthesized and purified.

    Automated reaction systems: Automated systems are employed to carry out the nucleophilic substitution and Boc protection reactions under controlled conditions.

    Purification and quality control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • Employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.

Medicine:

  • Serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer.

Industry:

  • Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound primarily targets bacterial cells, where it induces depolarization of the bacterial cytoplasmic membrane. This leads to the dissipation of the bacterial membrane potential, ultimately resulting in bacterial cell death. The compound’s selectivity for bacterial cells over mammalian cells makes it a promising candidate for the development of novel antibacterial agents.

Comparison with Similar Compounds

    tert-Butyl piperidin-4-ylcarbamate: A similar compound with a piperidine ring and a Boc protecting group but lacking the nitrobenzyl group.

    tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate: A compound with a similar structure but with a benzoyl group instead of a benzyl group.

Uniqueness:

  • The presence of the nitrobenzyl group in tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate imparts unique chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(7-5-13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMHCFBGNOEPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153818
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323578-34-3
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323578-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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